methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate
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Description
Methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a useful research compound. Its molecular formula is C25H20N2O5 and its molecular weight is 428.444. The purity is usually 95%.
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Biological Activity
Methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₆H₁₅N₃O₄
- IUPAC Name : this compound
The structural features include a methoxyphenyl group and a chromenylidene moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may inhibit specific enzymes or receptors involved in cancer progression and inflammation:
- EGFR Inhibition : Similar compounds have shown efficacy in inhibiting the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. For instance, derivatives of benzoate esters have demonstrated cytotoxic effects by inhibiting EGFR tyrosine kinase activity, leading to apoptosis in cancer cells .
- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, helping to mitigate oxidative stress and cellular damage .
Biological Activity Data
Activity | Effect | Study Reference |
---|---|---|
EGFR Inhibition | Induces apoptosis in cancer cells | |
Antioxidant Properties | Reduces oxidative stress | |
Cytotoxicity | Effective against multiple cancer types |
Case Studies
Several studies have evaluated the biological activity of this compound and related compounds:
- Cytotoxicity Study : A study involving the compound's derivatives revealed significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The mechanism involved activation of caspases 3 and 8, indicating an apoptotic pathway .
- In Silico Studies : Computational docking studies have been employed to predict the binding affinity of this compound to EGFR. The results indicated a favorable interaction profile compared to established inhibitors like erlotinib, suggesting potential as a therapeutic agent .
- Comparative Analysis : The compound was compared with other benzoate derivatives in terms of their inhibitory effects on cancer cell proliferation. Results indicated that certain modifications to the chemical structure enhanced potency against specific cancer types .
Properties
IUPAC Name |
methyl 4-[[3-[(4-methoxyphenyl)carbamoyl]chromen-2-ylidene]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c1-30-20-13-11-18(12-14-20)26-23(28)21-15-17-5-3-4-6-22(17)32-24(21)27-19-9-7-16(8-10-19)25(29)31-2/h3-15H,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIBROJNUFWGAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.